(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Tapentadol synthesis Chiral intermediate Enantiomeric purity

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS 175590-76-8) is a chiral amino alcohol with two defined stereocenters, belonging to the phenylpropylamine class of synthetic opioids. It serves as a key intermediate in the synthesis of tapentadol hydrochloride, a dual-action μ-opioid receptor agonist and norepinephrine reuptake inhibitor marketed as Nucynta®.

Molecular Formula C15H25NO2
Molecular Weight 251.36 g/mol
CAS No. 175590-76-8
Cat. No. B179693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
CAS175590-76-8
Molecular FormulaC15H25NO2
Molecular Weight251.36 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O
InChIInChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15-/m1/s1
InChIKeyPZNRRUTVGXCKFC-IUODEOHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS 175590-76-8) Is a Critical Chiral Intermediate for Tapentadol Synthesis and Analgesic Research


(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol (CAS 175590-76-8) is a chiral amino alcohol with two defined stereocenters, belonging to the phenylpropylamine class of synthetic opioids. It serves as a key intermediate in the synthesis of tapentadol hydrochloride, a dual-action μ-opioid receptor agonist and norepinephrine reuptake inhibitor marketed as Nucynta® [1]. The compound is also recognized as a pharmacologically active entity with analgesic properties, having been formulated as a sustained-release pharmaceutical composition [2].

Why Stereochemical Identity Determines the Utility of (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol in cGMP Synthesis


The (2R,3R) configuration of this compound is not interchangeable with its (2S,3S) enantiomer, (2S,3R) or (2R,3S) diastereomers, or the racemic mixture. The synthesis of tapentadol requires the specific (2R,3R) stereochemistry to yield the pharmacologically active enantiomer of the final drug [1]. Substitution with the (2S,3S) enantiomer would lead to the inactive enantiomer of tapentadol, while racemic mixtures reduce overall yield and require costly chiral separation steps. The resolution of the (2R,3R)/(2S,3S) enantiomeric pair is a well-documented challenge, and the availability of enantiomerically pure (2R,3R) intermediate directly impacts process efficiency and regulatory compliance [2].

Quantitative Differentiation Evidence for (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol vs. In-Class Analogs


Stereochemical Configuration Determines Downstream Tapentadol Enantiomer Identity

The (2R,3R) configuration of 1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is the required precursor for synthesizing (2R,3R)-tapentadol, the active enantiomer. In contrast, the (2S,3S) enantiomer leads to the pharmacologically inactive (2S,3S)-tapentadol [1]. The synthesis pathway described in US 8,853,456 shows that the (2R,3R) methoxy intermediate is converted via reductive deoxygenation to (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, which upon demethylation yields (2R,3R)-tapentadol [1].

Tapentadol synthesis Chiral intermediate Enantiomeric purity

Improved Resolution Efficiency Using S-Naproxen Compared to Chiral HPLC Methods

The resolution of the (2R,3R)/(2S,3S) enantiomeric pair using S-naproxen as a chiral auxiliary, as disclosed in WO 2011/107876 A2, offers significant advantages over prior art chiral HPLC methods [1]. The patent claims that the S-naproxen method provides increased yield and purity of the desired (2R,3R) enantiomer, shorter reaction times, and the resolving agent is recyclable. In contrast, chiral HPLC methods require expensive stationary phases and are unsuitable for large-scale operations [1].

Chiral resolution S-naproxen Tapentadol intermediate

Intrinsic Analgesic Activity of the Methoxy Intermediate Enables Dual-Purpose Procurement for API and Intermediate Applications

Unlike many synthetic intermediates that lack intrinsic pharmacological activity, 1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol itself possesses analgesic properties and has been developed as a sustained-release pharmaceutical formulation (US Patent 7,410,965) [1]. This contrasts with downstream intermediates such as (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, which serve only as penultimate precursors and lack independent therapeutic utility. The delayed-release composition was designed to address the rapid onset and short duration of action observed with immediate-release formulations, enabling 1-2 times daily dosing for chronic pain management [1].

Analgesic Opioid receptor Sustained-release formulation

Vendor-Supplied Chemical Purity Specifications for (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Commercially available (2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol from AKSci is specified at a minimum purity of 95% . This specification establishes a benchmark for procurement, although enantiomeric purity (enantiomeric excess) is not separately quantified on the vendor's Certificate of Analysis. For comparison, the hydrochloride salt (CAS 175774-12-6) is also available from multiple vendors including Alfa Chemistry and BOC Sciences, but head-to-head purity comparisons between the free base and salt forms are not directly applicable due to the additional salt purification step inherent in hydrochloride preparation.

Chemical purity Vendor specifications Quality control

High-Impact Application Scenarios for (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol Based on Differentiated Evidence


cGMP Synthesis of Generic Tapentadol Hydrochloride API

The (2R,3R) enantiomer of this intermediate is the direct precursor for the active enantiomer of tapentadol [1]. API manufacturers seeking to produce generic tapentadol under cGMP conditions must source the (2R,3R) enantiomer rather than the racemate to avoid introducing a chiral purification step that would increase production costs and regulatory burden. The S-naproxen resolution method (WO 2011/107876 A2) provides a commercially viable route to the enantiomerically pure intermediate, and procurement of pre-resolved material further streamlines the manufacturing process [2].

Analgesic Drug Discovery and Opioid Receptor Pharmacology Research

Beyond its role as an intermediate, this compound possesses intrinsic analgesic activity and has been formulated as a delayed-release oral dosage form [3]. Research programs investigating dual-action analgesics (μ-opioid agonism plus monoamine reuptake inhibition) can use this compound directly as a tool compound or lead scaffold, bypassing the need for tapentadol hydrochloride and enabling exploration of structure-activity relationships around the methoxy-substituted phenyl ring.

Chiral Separation Method Development and Validation

The well-characterized (2R,3R)/(2S,3S) enantiomeric pair serves as an ideal model system for developing and validating chiral chromatographic methods [2]. Analytical laboratories can use the enantiomerically pure (2R,3R) compound as a reference standard to calibrate HPLC and SFC methods for enantiomeric excess determination, a critical quality control parameter for both the intermediate and the final tapentadol API.

Sustained-Release Analgesic Formulation Development

The compound's established utility in a matrix-based sustained-release formulation (US 7,410,965) provides a precedent for formulation scientists developing generic versions of extended-release analgesics [3]. The patent discloses specific release profiles that serve as target specifications for bioequivalence studies.

Quote Request

Request a Quote for (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.